The Pivotal Role of N-Octadecanoyl-L-homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide
The Pivotal Role of N-Octadecanoyl-L-homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide
An in-depth exploration of the synthesis, signaling, and regulatory functions of the long-chain acyl-homoserine lactone, N-Octadecanoyl-L-homoserine lactone (C18-HSL), in mediating bacterial cell-to-cell communication.
Introduction
Quorum sensing (QS) is a sophisticated mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules known as autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain AHL that plays a critical role in the complex regulatory networks of various bacteria, most notably in the symbiotic relationship between Sinorhizobium meliloti and its legume hosts. This technical guide provides a comprehensive overview of the role of C18-HSL in quorum sensing, intended for researchers, scientists, and drug development professionals.
Chemical Profile of N-Octadecanoyl-L-homoserine Lactone
N-Octadecanoyl-L-homoserine lactone is characterized by a homoserine lactone ring attached to an 18-carbon acyl chain. Its long, hydrophobic acyl chain distinguishes it from the more commonly studied short-chain AHLs, influencing its solubility, diffusion properties, and interaction with receptor proteins. Due to its hydrophobic nature, C18-HSL is not freely diffusible across the bacterial cell membrane and is thought to require active transport mechanisms, such as efflux pumps or transport via outer membrane vesicles, for its release and uptake.[1][2]
Bacterial Production of N-Octadecanoyl-L-homoserine Lactone
Several bacterial species have been identified as producers of C18-HSL and its hydroxylated derivatives, highlighting its significance in diverse ecological niches.
| Bacterial Species | Type of C18-HSL Produced | Reference |
| Sinorhizobium meliloti | N-Octadecanoyl-L-homoserine lactone | [3][4][5] |
| Rhodovulum sulfidophilum | 3-hydroxy-N-Octadecanoyl-L-homoserine lactone (3-OH-C18-HSL) | [6] |
| Mesorhizobium japonicum | N-Octadecanoyl-L-homoserine lactone | [7] |
The N-Octadecanoyl-L-homoserine Lactone Signaling Pathway
The canonical signaling pathway for C18-HSL involves a LuxI-family synthase and a cognate LuxR-family transcriptional regulator. In the well-characterized model organism Sinorhizobium meliloti, this system is primarily composed of the SinI synthase and the ExpR receptor.
N-Octadecanoyl-L-homoserine lactone signaling pathway.
Pathway Description:
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Synthesis: The LuxI-family synthase, SinI, synthesizes C18-HSL from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.[8]
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Accumulation and Transport: As the bacterial population density increases, C18-HSL accumulates. Due to its hydrophobicity, its transport across the cell membrane is likely facilitated by transport systems.
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Receptor Binding: Once a threshold concentration is reached, C18-HSL binds to the N-terminal ligand-binding domain of the LuxR-family receptor, ExpR.
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Conformational Change and Dimerization: This binding induces a conformational change in ExpR, leading to its dimerization and stabilization.
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DNA Binding and Gene Regulation: The activated ExpR-C18-HSL complex binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.
Quantitative Aspects of N-Octadecanoyl-L-homoserine Lactone Signaling
| Parameter | Value/Observation | Organism/System | Reference |
| Effective Concentration for Gene Regulation | Nanomolar to low micromolar range | Sinorhizobium meliloti | [7][9] |
| Differential Gene Regulation | Different target genes are activated at different AHL concentrations, suggesting a temporal regulation mechanism. | Sinorhizobium meliloti | [7] |
| Promoter Sensitivity | The sinI promoter responds to very low concentrations (<5 nM) of supplemented AHLs, while expR and sinR promoters require higher concentrations (50 nM and 200 nM, respectively). | Sinorhizobium meliloti | [7] |
Genes and Phenotypes Regulated by N-Octadecanoyl-L-homoserine Lactone
In Sinorhizobium meliloti, the SinI/ExpR quorum-sensing system, which utilizes C18-HSL among other long-chain AHLs, regulates a variety of genes crucial for the symbiotic relationship with its host plant, alfalfa. A sinI mutant, incapable of producing these AHLs, exhibits defects in host plant invasion.[6]
| Regulated Process | Key Genes/Components | Effect of C18-HSL Signaling | Reference |
| Exopolysaccharide (EPS) II Production | exp gene cluster | Activation of exp gene expression, leading to the production of EPS II, which is essential for nodule invasion. | [10] |
| Motility and Chemotaxis | Flagellar and chemotaxis genes (fla, flb, che) | Downregulation of motility and chemotaxis genes at high cell densities. | [11] |
| Symbiosis | Genes involved in nodule initiation and development | Proper regulation is required for efficient nodule formation and nitrogen fixation. | [3] |
Experimental Protocols
Protocol 1: Extraction and Quantification of N-Octadecanoyl-L-homoserine Lactone by HPLC-MS/MS
This protocol is designed for the extraction of the hydrophobic C18-HSL from bacterial culture supernatants and its quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Workflow for HPLC-MS/MS analysis of C18-HSL.
Materials:
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Bacterial culture grown to the desired cell density
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Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)
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Anhydrous sodium sulfate
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Rotary evaporator or nitrogen evaporator
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Methanol or acetonitrile (HPLC grade)
-
Solid-Phase Extraction (SPE) C18 cartridges (optional)
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HPLC system with a C18 reverse-phase column
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Tandem mass spectrometer with an electrospray ionization (ESI) source
Methodology:
-
Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically late logarithmic or stationary phase when AHL production is maximal).
-
Supernatant Collection: Centrifuge the culture to pellet the bacterial cells. Carefully collect the supernatant.
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Liquid-Liquid Extraction:
-
Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., HCl).
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Perform a twofold extraction with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
-
Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of methanol or acetonitrile.
-
Solid-Phase Extraction (Optional): For complex samples, further cleanup can be achieved using a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the reconstituted sample.
-
Wash with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the C18-HSL with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Set the mass spectrometer to operate in positive ESI mode and monitor for the specific parent and product ions of C18-HSL.
-
-
Quantification: Create a standard curve using a serial dilution of a pure C18-HSL standard. Quantify the amount of C18-HSL in the sample by comparing its peak area to the standard curve.
Protocol 2: Bioassay for N-Octadecanoyl-L-homoserine Lactone using Agrobacterium tumefaciens NTL4(pZLR4)
This bioassay utilizes a reporter strain of Agrobacterium tumefaciens that carries a traG-lacZ fusion, which is induced in the presence of long-chain AHLs, leading to the production of β-galactosidase.
Workflow for C18-HSL bioassay.
Materials:
-
Agrobacterium tumefaciens NTL4(pZLR4) reporter strain
-
Appropriate growth medium (e.g., AT minimal medium)
-
Agar
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Bacterial extract or purified C18-HSL
Methodology:
-
Prepare Reporter Plates:
-
Prepare the appropriate agar medium and autoclave.
-
Cool the medium to approximately 50°C and add X-Gal to a final concentration of 40-80 µg/mL.
-
Inoculate the molten agar with an overnight culture of A. tumefaciens NTL4(pZLR4).
-
Pour the plates and allow them to solidify.
-
-
Sample Application:
-
Spot a small volume (e.g., 5-10 µL) of the bacterial extract or a known concentration of pure C18-HSL onto the surface of the agar.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.
-
Observation: The presence of C18-HSL will induce the traG-lacZ fusion, leading to the production of β-galactosidase, which cleaves X-Gal to produce a blue-colored precipitate. The intensity and diameter of the blue zone can be used for semi-quantitative estimation of the C18-HSL concentration by comparison with standards.
Conclusion and Future Directions
N-Octadecanoyl-L-homoserine lactone is a key signaling molecule in the quorum-sensing networks of several bacterial species, with a well-established role in regulating symbiotic interactions. Its long acyl chain imparts unique properties that necessitate specialized transport mechanisms and analytical techniques. While significant progress has been made in understanding the C18-HSL signaling pathway in Sinorhizobium meliloti, further research is needed to elucidate the precise molecular mechanisms of its interaction with the ExpR receptor, including quantitative binding studies. A more comprehensive understanding of the full regulon controlled by C18-HSL in various producing organisms will provide deeper insights into its diverse physiological roles. The development and refinement of analytical and bioassay protocols specifically tailored for long-chain, hydrophobic AHLs will be crucial for advancing research in this area. As our knowledge of C18-HSL-mediated quorum sensing expands, so too will the potential for developing novel strategies to manipulate bacterial behavior for applications in agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. The time course of the transcriptomic response of Sinorhizobium meliloti 1021 following a shift to acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Quorum sensing - Rhodovulum sulfidophilum [kegg.jp]
- 4. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A Mesorhizobium japonicum quorum sensing circuit that involves three linked genes and an unusual acyl-homoserine lactone signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of functions linking quorum sensing with biofilm formation in Burkholderia cenocepacia H111 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quorum sensing in the genus Burkholderia - PubMed [pubmed.ncbi.nlm.nih.gov]
